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Compound of Interest

Compound Name: 6-Amino-5-nitropyrimidin-4-ol

Cat. No.: B372119

In the landscape of drug discovery and molecular biology, modified nucleobases such as 5-
nitrocytosine represent a critical class of molecules. As a synthetic derivative of the canonical
nucleobase cytosine, its unique electronic and structural properties—imparted by the strongly
electron-withdrawing nitro group at the C5 position—make it a valuable synthon and a subject
of interest for therapeutic applications. The precise and unambiguous characterization of this
molecule is paramount, underpinning all subsequent biological and pharmacological
investigations. This guide serves as a comprehensive analytical resource, detailing the core
spectroscopic data of 5-nitrocytosine. Authored from the perspective of a senior application
scientist, it moves beyond mere data presentation to explain the why behind the spectra,
offering field-proven insights into data acquisition and interpretation.

Molecular Structure and Analytical Overview

5-Nitrocytosine (IUPAC: 4-amino-5-nitro-1H-pyrimidin-2-one) is a heterocyclic aromatic
compound. The introduction of a nitro group at the C5 position of the pyrimidine ring
dramatically alters the molecule's electron density distribution, which is the fundamental origin
of its characteristic spectral features. This guide will systematically dissect its analytical
signature across Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR),
and Ultraviolet-Visible (UV-Vis) spectroscopy.

Figure 1: Chemical structure of 5-Nitrocytosine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen
framework of a molecule. For 5-nitrocytosine, both *H and 3C NMR are essential for structural
confirmation.

'H NMR Spectroscopy: Mapping Proton Environments

The *H NMR spectrum of 5-nitrocytosine is expected to be relatively simple. The key insight is
understanding the powerful deshielding effect of the C5-nitro group on the adjacent C6-proton.
Compared to cytosine, where the H6 proton resonates around 7.4-7.5 ppm, the H6 proton in 5-
nitrocytosine will be shifted significantly downfield.[1] The protons on the exocyclic amine (NH2)
and the ring nitrogen (NH) are exchangeable with deuterium and may appear as broad signals,
the positions of which are highly dependent on the solvent and concentration.

) Predicted Chemical o
Proton Assignment _ Multiplicity Notes
Shift (8, ppm)

Strongly deshielded
) by the adjacent
H6 8.5-9.0 Singlet (s) ) )
electron-withdrawing

NO:z group.

Position and intensity
are solvent-

NH (Amine) 7.0-8.0 Broad Singlet (br s) dependent.
Exchangeable with
D20.

Position and intensity
are solvent-

NH (Ring) 10.0-11.0 Broad Singlet (br s) dependent.
Exchangeable with
D:20.

Expert Insight: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-de) is
often preferred over D20 for molecules like this because it allows for the observation of
exchangeable NH protons, which would be lost in D20. The absence of coupling for the H6
signal is a key identifier, confirming substitution at the C5 position.
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13C NMR Spectroscopy: Probing the Carbon Skeleton

In the 13C NMR spectrum, the nitro group's influence is again prominent. It causes a significant
downfield shift for the directly attached C5 and also affects the chemical shifts of adjacent
carbons. Comparing the spectrum to that of cytosine (C2: ~157 ppm, C4: ~166 ppm, C5: ~97
ppm, C6: ~142 ppm) provides a clear diagnostic fingerprint.[1][2]

. Predicted Chemical Shift (3,
Carbon Assignment Notes

ppm)

Carbonyl carbon, relatively
Cc2 155 - 160 unaffected by the C5
substituent.

Carbon bearing the amino

C4 160 - 165
group.
Strongly deshielded due to
C5 125-135 direct attachment of the NO2
group.
Deshielded relative to cytosine
C6 145 - 150

due to the adjacent NOz group.

Expert Insight: Quaternary carbons (C2, C4, C5) will typically show lower intensity peaks
compared to the protonated carbon (C6) in a standard proton-decoupled 13C NMR experiment
due to the lack of Nuclear Overhauser Effect (NOE) enhancement. A DEPT (Distortionless
Enhancement by Polarization Transfer) experiment can be invaluable here to definitively
distinguish between CH (C6) and quaternary carbons.

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Dissolve 2-5 mg of 5-nitrocytosine in ~0.6 mL of a suitable deuterated
solvent (e.g., DMSO-ds) in a 5 mm NMR tube.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal
resolution and sensitivity.

e 'H NMR Acquisition:
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[e]

o

[¢]

[¢]

Acquire a standard 1D proton spectrum with a 90° pulse.

Set the spectral width to cover a range of 0-12 ppm.

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

To confirm exchangeable protons, add a drop of D20 to the NMR tube, shake, and re-

acquire the spectrum; the NH signals should disappear.

13C NMR Acquisition:

[¢]

[¢]

[e]

o

Acquire a proton-decoupled 1D carbon spectrum.

Set the spectral width to cover 0-200 ppm.
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Figure 2: Standard workflow for NMR analysis of 5-Nitrocytosine.

Mass Spectrometry (MS): Molecular Weight and
Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a
compound and offers valuable structural clues through fragmentation analysis.

The calculated monoisotopic mass of 5-nitrocytosine (C4aHaN4O3) is 156.0287 g/mol . In a
typical mass spectrum, the molecular ion peak (M+*) would be observed at m/z 156. The
presence of the nitro group provides predictable fragmentation pathways.

m/z Value Proposed Fragment Fragmentation Pathway
156 [CaHaN4Os]* Molecular lon (M%)

126 [M - NOJ* Loss of nitric oxide

110 [M - NO2]* Loss of nitrogen dioxide

Subsequent loss of carbon
82 [M-NO:z - COJ* monoxide from the pyrimidine

ring

Expert Insight: The choice of ionization technique dictates the observed spectrum. Electron
Impact (El) is a high-energy method that induces extensive fragmentation, making it excellent
for structural elucidation by revealing the underlying scaffold.[3] In contrast, "soft" ionization
techniques like Electrospray lonization (ESI) are more likely to show the protonated molecule,
[M+H]* at m/z 157, with minimal fragmentation. This is ideal for confirming molecular weight,
especially in complex mixtures analyzed by LC-MS.[4]

Experimental Protocol: Mass Spectrometry (EI-MS)

o Sample Introduction: Introduce a small quantity of the solid sample via a direct insertion
probe or, if sufficiently volatile and thermally stable, via Gas Chromatography (GC).
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 lonization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.

e Mass Analysis: Scan a mass range (e.g., m/z 40-200) using a quadrupole or time-of-flight
(TOF) analyzer.

o Data Interpretation: Identify the molecular ion peak (M*). Analyze the lower mass fragments
and propose losses corresponding to logical neutral fragments (e.g., NO2, CO) to validate

the structure.

-NO - NO:2

[M - NO2]*
m/z = 110

)

Click to download full resolution via product page

Figure 3: Proposed key fragmentation pathway for 5-Nitrocytosine in EI-MS.

Infrared (IR) Spectroscopy: Identifying Functional
Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present
in @ molecule by measuring their vibrational frequencies.[5][6] For 5-nitrocytosine, the IR
spectrum is dominated by absorptions from the N-H bonds, the C=0 bond, and, most
diagnostically, the N-O bonds of the nitro group.
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Wavenumber (cm~1)  Vibration Type Functional Group Intensity
Amine (NHz2) & Amide
3400 - 3100 N-H Stretch Strong, Broad
(NH)
1700 - 1650 C=0 Stretch Ring Amide (Lactam) Strong
N-H Bend / C=C Amine / Pyrimidine )
1650 - 1580 ) Medium-Strong
Stretch Ring
N-O Asymmetric Aromatic Nitro (NO2)
1550 - 1475 Very Strong
Stretch **
N-O Symmetric Aromatic Nitro (NO2z)
1360 - 1290 Strong
Stretch b

Data interpreted from general IR principles and available spectra.[7][8]

Expert Insight: The two strong bands for the nitro group are the most crucial diagnostic peaks
in the IR spectrum. Their presence is a powerful confirmation of successful nitration. The
broadness of the N-H stretching region is due to hydrogen bonding, which is expected in the
solid state.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

o Sample Preparation: Grind a small amount (~1 mg) of 5-nitrocytosine with ~100 mg of dry,
spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

+ Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10
tons) to form a thin, transparent pellet.

o Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

o Spectrum Collection: Collect the spectrum, typically by co-adding 16-32 scans at a resolution
of 4 cm~1 over the range of 4000-400 cm~1. A background spectrum of the empty sample
compartment should be collected and automatically subtracted.
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Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing
Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The extended
conjugated system of the pyrimidine ring, combined with the C=0, NHz, and NO:z groups
(chromophores and auxochromes), gives 5-nitrocytosine a distinct UV-Vis absorption profile.
The nitro group, in particular, tends to cause a bathochromic (red) shift of the absorption
maxima compared to the parent cytosine molecule.[9][10]

Amax (M) Solvent Proposed Transition

Neutral pH (e.g., Water,

~260 - 275 - T
Ethanol)
Neutral pH (e.g., Water,

~320 - 340 n — 1T or charge-transfer
Ethanol)

Data interpreted from available spectra and knowledge of similar compounds.[7][11]

Expert Insight: The exact position and intensity of the absorption bands are sensitive to the
solvent and the pH of the solution. In basic solutions, deprotonation of the ring nitrogen can
occur, leading to a shift in the Amax. This solvatochromism and pH-dependence can be used to
study the molecule's acidic/basic properties.

Experimental Protocol: UV-Vis Spectroscopy

o Sample Preparation: Prepare a stock solution of 5-nitrocytosine in a suitable UV-transparent
solvent (e.g., ethanol or water). Prepare a dilute solution (typically in the 1-10 pg/mL range)
to ensure the absorbance falls within the linear range of the instrument (ideally 0.1 - 1.0 AU).

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

e Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (record
a baseline).

* Measurement: Replace the blank cuvette with a cuvette containing the sample solution and
record the absorption spectrum over a range of approximately 200-500 nm.
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» Data Analysis: Identify the wavelength(s) of maximum absorbance (Amax).

Conclusion: A Unified Spectroscopic Sighature

The comprehensive characterization of 5-nitrocytosine is achieved not by a single technique,
but by the synergistic interpretation of multiple spectroscopic datasets. NMR spectroscopy
defines the precise atomic connectivity of the C-H framework. Mass spectrometry confirms the
molecular formula and reveals the molecule's stability and fragmentation patterns. IR
spectroscopy provides a rapid and definitive check for the presence of key functional groups,
especially the diagnostic nitro group. Finally, UV-Vis spectroscopy elucidates the electronic
properties of the conjugated system. Together, these techniques provide a robust, self-
validating analytical profile essential for any researcher or drug development professional
working with this important modified nucleobase.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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